Aronixil

Description

Significance of the Pyrimidine (B1678525) Scaffold in Contemporary Medicinal Chemistry

The pyrimidine ring system is a foundational heterocyclic structure in chemistry and biology, playing a crucial role in the function of living organisms and serving as a versatile framework in the development of therapeutic agents. scialert.netmdpi.com

Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. wikipedia.org This structural motif is widespread in nature and is a core component of several fundamentally important biological molecules. scialert.netnih.gov Most notably, the nucleobases cytosine, thymine (B56734), and uracil (B121893), which are essential building blocks of the nucleic acids DNA and RNA, are pyrimidine derivatives. wikipedia.orgwikipedia.org In DNA, thymine pairs with adenine, while in RNA, uracil pairs with adenine, forming the basis of the genetic code and information transfer. wikipedia.org Beyond nucleic acids, the pyrimidine structure is also found in vitamin B1 (thiamine) and in various antibiotics and other natural products. scialert.netwikipedia.org Its presence in such vital biomolecules underscores its fundamental role in biological systems.

The history of pyrimidine chemistry dates back to the 19th century, with the discovery of pyrimidine derivatives like alloxan. wikipedia.org The term "pyrimidine" itself was coined in 1884 by Pinner. umich.edu A significant milestone in its synthesis was achieved in 1879 when Grimaux reported the preparation of barbituric acid. wikipedia.org Another pivotal moment was the Biginelli reaction, first described by Pietro Biginelli in 1891, which provides an efficient one-pot method for synthesizing pyrimidine derivatives from an aryl aldehyde, urea, and ethyl acetoacetate. mdpi.com The 20th century saw an explosion in pyrimidine research, particularly after the discovery of its role in nucleic acids. umich.edu Early research focused on its synthesis and basic reactivity, while later efforts shifted towards its application in medicine, leading to the development of numerous synthetic pyrimidine-based drugs. nih.govacs.org The evolution of pyrimidine chemistry reflects the broader progress in organic and medicinal chemistry, moving from foundational synthesis to targeted drug design. nih.gov

In medicinal chemistry, a "privileged pharmacophore" is a molecular scaffold that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The pyrimidine ring is considered a classic example of such a scaffold. scialert.netsemanticscholar.org Its ability to form multiple hydrogen bonds and participate in various molecular interactions allows pyrimidine-based compounds to target a wide array of enzymes and receptors. nih.gov

This versatility has led to the development of pyrimidine-containing drugs with a broad spectrum of therapeutic applications, including:

Anticancer agents (e.g., 5-Fluorouracil, Imatinib) benthamscience.combenthamdirect.com

Antiviral drugs (e.g., Zidovudine) wikipedia.org

Antimicrobial agents (e.g., Sulfadiazine, Trimethoprim) scialert.netnih.gov

Anti-inflammatory agents nih.gov

Central Nervous System (CNS) active agents nih.gov

The structural diversity of the pyrimidine core can be easily modified, allowing chemists to fine-tune the pharmacological properties of drug candidates to improve efficacy and selectivity. mdpi.comnih.gov Fused heterocyclic systems, such as purines (the fusion of pyrimidine and imidazole (B134444) rings) and other scaffolds like pyrrolo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, further expand the chemical space and biological activities of this remarkable pharmacophore. benthamdirect.comnih.govnih.gov

Overview of Aronixil as a Chemical Compound of Academic Interest

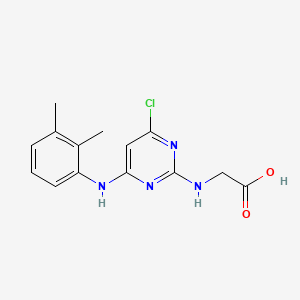

This compound is a synthetic compound that leverages the privileged pyrimidine scaffold. It is identified by the IUPAC name N-(4-Chloro-6-(2,3-xylidino)-2-pyrimidinyl)glycine and the CAS Number 86627-15-8. medkoo.comnih.gov

This compound is classified as a pyrimidine derivative due to its core chemical structure. nih.gov Specifically, it is a substituted pyrimidine containing a glycine (B1666218) moiety and a xylidino (dimethylphenylamino) group. medkoo.com The compound is categorized under agents affecting the digestive system or metabolism, with a specific classification as an antilipidemic agent. ncats.io Initial research and development focused on its potential as an anti-atherosclerotic drug. ncats.io Atherosclerosis is a condition characterized by the buildup of fats and cholesterol in artery walls, and antilipidemic agents are used to manage lipid levels in the body.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N-(4-Chloro-6-(2,3-xylidino)-2-pyrimidinyl)glycine | medkoo.com |

| CAS Number | 86627-15-8 | nih.gov |

| Molecular Formula | C₁₄H₁₅ClN₄O₂ | nih.gov |

| Molecular Weight | 306.75 g/mol | nih.gov |

| InChIKey | PNAYGNCLPYBJAL-UHFFFAOYSA-N | medkoo.com |

This compound's position in life sciences research is primarily as a laboratory biochemical used for investigational purposes. medkoo.comncats.io Its development as a potential anti-atherosclerotic drug places it within the field of cardiovascular research and drug discovery. ncats.io The synthesis and study of compounds like this compound are representative of research efforts that explore the vast chemical space of pyrimidine derivatives to identify novel therapeutic agents. nih.gov While it is listed in several chemical databases and by suppliers of research chemicals, extensive peer-reviewed studies detailing its specific mechanism of action or clinical efficacy are not prominent in the primary literature. chemspider.comncats.ionih.gov Its main role appears to be as a tool compound for research rather than a clinical therapeutic.

Structure

3D Structure

Properties

CAS No. |

86627-15-8 |

|---|---|

Molecular Formula |

C14H15ClN4O2 |

Molecular Weight |

306.75 g/mol |

IUPAC Name |

2-[[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]amino]acetic acid |

InChI |

InChI=1S/C14H15ClN4O2/c1-8-4-3-5-10(9(8)2)17-12-6-11(15)18-14(19-12)16-7-13(20)21/h3-6H,7H2,1-2H3,(H,20,21)(H2,16,17,18,19) |

InChI Key |

PNAYGNCLPYBJAL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)NCC(=O)O)Cl)C |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)NCC(=O)O)Cl)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aronixil |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Aronixil Analogues

General Synthetic Strategies for Pyrimidine-Based Compounds

Pyrimidine (B1678525) derivatives, characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3, form the core structure of Aronixil. The general synthesis of these heterocycles typically involves the cyclization of a three-carbon unit containing electrophilic centers with a two-nitrogen, one-carbon (N-C-N) fragment acting as a dinucleophile. wikipedia.orgmdpi.com

Conventional Synthetic Approaches to Aminopyrimidines

Conventional synthesis of aminopyrimidines, a key class of pyrimidine derivatives, is often achieved through convergent synthesis. nih.govmdpi.com This method involves the condensation of dielectrophiles, such as compounds with a three-carbon chain featuring carbonyl, ester, or nitrile functionalities, with dinucleophiles containing the N-C-N moiety. nih.gov A common conventional route utilizes guanidine (B92328) as the dinucleophilic component, reacting with β-dicarbonyl compounds to form the pyrimidine ring with an amino group at the 2-position. nih.govmdpi.com These reactions are typically conducted in polar solvents with heating, often requiring a condensing agent. nih.gov Conventional methods for synthesizing 2-aminopyrimidines from guanidine and β-dicarbonyl compounds can yield products with various substituents in good to excellent yields, typically ranging from 60% to 95%. nih.gov Studies comparing conventional heating with other methods for synthesizing 2-amino-4,6-diarylpyrimidines via a Biginelli-type strategy have shown that conventional heating can lead to higher yields at longer reaction times. javeriana.edu.co

Modern Advancements in Aminopyrimidine Synthesis

Modern synthetic chemistry has introduced advancements aimed at improving the efficiency, speed, and environmental impact of aminopyrimidine synthesis. Microwave-assisted synthesis represents a significant modern approach, often substantially reducing reaction times compared to conventional heating methods. nih.govjaveriana.edu.conanobioletters.com This technique can facilitate the formation of target molecules in under an hour, sometimes at lower temperatures (60–70 °C) compared to the approximately 100 °C required for conventional methods over several hours. nih.gov Some microwave-assisted protocols have also been developed to be solvent-free, aligning with green chemistry principles. javeriana.edu.co Multicomponent reactions (MCRs) are another area of modern advancement, allowing for the synthesis of complex pyrimidine structures in a single step from three or more starting materials. mdpi.comresearchgate.net Aminopyrimidines themselves are increasingly explored as substrates in MCRs for the synthesis of diverse heterocyclic compounds. researchgate.net

Specific Synthetic Pathways and Reactions for this compound and its Derivatives

The synthesis of this compound and its diverse derivatives can be approached using specific reaction pathways that leverage the reactivity of pyrimidine core and introduce desired functionalities.

Cyclocondensation Reactions in Pyrimidine Synthesis

Cyclocondensation reactions are fundamental to the construction of the pyrimidine ring system found in this compound. These reactions involve the formation of a cyclic structure through the condensation of two or more molecules, with the elimination of small molecules like water or ammonia. A principal synthesis method involves the cyclization of β-dicarbonyl compounds with N–C–N compounds such as amidines or guanidines. wikipedia.orgmdpi.com For example, the reaction of amidines with 1,3-dicarbonyl compounds is a classical approach known as the Pinner synthesis. mdpi.com Multicomponent cyclocondensations, involving more than two starting materials, offer efficient routes to substituted pyrimidines. mdpi.comresearchgate.netscilit.com Examples include reactions between methyl aryl ketone, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) catalyzed by triflic acid, or the synthesis of pyrimidine derivatives from aldehydes catalyzed by β-cyclodextrin in water. mdpi.com Cyclocondensation reactions can be promoted by various catalysts and conditions, including ultrasound irradiation, which has been shown to facilitate the formation of highly substituted 4-pyrimidinols from β-keto esters and amidines. scilit.comorganic-chemistry.org

Metal-Mediated Cross-Coupling Methodologies (e.g., Copper-Mediated N-Arylation)

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, essential for derivatizing the pyrimidine core of this compound. rsc.orgresearchgate.netmdpi.com Palladium and copper catalysis are widely employed in these transformations. rsc.orgbeilstein-journals.org Copper-mediated N-arylation, a type of Ullmann-type or Chan-Lam reaction, is particularly relevant for introducing aryl or heteroaryl groups onto nitrogen atoms in pyrimidine derivatives. beilstein-journals.orgnih.goveurekaselect.com This methodology allows the coupling of aryl halides or pseudohalides with amines or N-H heterocycles. nih.goveurekaselect.comrsc.org While palladium-catalyzed methods are also common for N-arylation, copper-based alternatives are often explored due to the lower cost and toxicity of copper. beilstein-journals.orgnih.gov Copper-promoted dehydrosulfurative C-N cross-coupling reactions have been developed, providing efficient access to 2-aryl(alkyl)aminopyrimidine derivatives from dihydropyrimidinethiones and amines. rsc.org These methods enable the rapid diversification of aminopyrimidine structures by introducing various aryl and alkyl substituents. rsc.org

Directed Fluorination Reactions in Pyrimidine Derivatives

The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties. Directed fluorination reactions provide methods for selectively incorporating fluorine into pyrimidine derivatives, potentially yielding fluorinated this compound analogues. Nucleophilic fluorination approaches, such as treating α-diazo-β-ketoesters with HBF4, can generate α-fluoro-β-ketoesters, which serve as versatile intermediates for the synthesis of fluoro-heterocycles, including fluoro-pyrimidines. rsc.orgrsc.org Reaction of these α-fluoro-β-ketoesters with amidine hydrochloride and a base can yield 5-fluoropyrimidinols. rsc.org Furthermore, multicomponent reactions involving fluorinated building blocks or the use of fluorinating agents like Selectfluor can lead to the formation of fluorinated pyrimidine derivatives. scirp.orgacs.org These directed fluorination strategies allow for the precise placement of fluorine atoms within the pyrimidine structure, contributing to the structural diversity of this compound derivatives.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical aspect of synthetic organic chemistry aimed at maximizing the desired product yield and selectivity while minimizing the formation of byproducts. sigmaaldrich.comnumberanalytics.com For a hypothetical reaction in the synthesis of an this compound analogue, several parameters can be systematically varied and studied. These include temperature, pressure, reactant concentrations, solvent choice, catalyst type and loading, and reaction time. sigmaaldrich.comnumberanalytics.comdeskera.com

Design of Experiments (DoE) is a statistical approach frequently employed for reaction optimization, allowing for the simultaneous investigation of multiple variables and their interactions. numberanalytics.comnih.gov This contrasts with the traditional one-factor-at-a-time approach, which can be time-consuming and may not reveal synergistic effects between parameters. numberanalytics.comchemintelligence.com

Consider a hypothetical reaction step in the synthesis of this compound analogue X, where a key coupling reaction is performed. Initial conditions might provide a moderate yield and some unwanted side products. By systematically varying temperature and catalyst loading, the reaction outcome can be significantly altered.

Table 1: Hypothetical Reaction Optimization Data for this compound Analogue X Synthesis

| Experiment | Temperature (°C) | Catalyst Loading (mol%) | Yield of Analogue X (%) | Selectivity for Analogue X (%) |

| 1 | 50 | 2 | 65 | 85 |

| 2 | 70 | 2 | 78 | 80 |

| 3 | 50 | 5 | 70 | 88 |

| 4 | 70 | 5 | 85 | 92 |

| 5 | 60 | 3.5 | 81 | 90 |

Note: This table presents hypothetical data for illustrative purposes only.

As illustrated in Table 1, increasing both temperature and catalyst loading from initial conditions (similar to Experiment 1) to optimized conditions (Experiment 4) can lead to a notable increase in both yield and selectivity for this compound analogue X. Further optimization might involve exploring different solvents or reaction times. sigmaaldrich.comnumberanalytics.com Self-optimization techniques, often involving automated systems and algorithms, can also be used for efficient identification of optimal conditions. nih.gov

Spectroscopic and Analytical Characterization Techniques in Synthetic Organic Chemistry

Following synthesis and purification, rigorous characterization is essential to confirm the identity, purity, and structure of this compound and its analogues. A suite of spectroscopic and analytical techniques is routinely employed for this purpose. libretexts.orgutdallas.eduyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and connectivity of atoms within a molecule. libretexts.orgnumberanalytics.comnumberanalytics.com By analyzing the interaction of atomic nuclei (commonly ¹H and ¹³C) with a magnetic field, chemists can deduce the arrangement of atoms. libretexts.orgnumberanalytics.comnumberanalytics.comjchps.com

¹H NMR spectra reveal the different types of protons in a molecule, their relative numbers, and their neighboring environments through chemical shifts, integration values, and splitting patterns (multiplicity). jchps.comslideshare.netlibretexts.org For this compound, a hypothetical ¹H NMR spectrum would show distinct signals corresponding to each set of chemically equivalent protons, providing clues about the molecule's functional groups and carbon framework. jchps.combiyokimya.vet

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. libretexts.org Different carbon environments resonate at different frequencies, yielding signals that help identify the types of carbon atoms present (e.g., sp³, sp², carbonyl carbons). numberanalytics.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons. libretexts.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), provide information about through-bond correlations between nuclei, aiding significantly in piecing together the molecular structure of complex this compound analogues. numberanalytics.comresearchgate.net

Table 2: Hypothetical ¹H NMR Data for this compound (Partial)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment (Hypothetical) |

| 7.20-7.35 | Multiplet | 5H | Aromatic protons |

| 3.55 | Triplet | 2H | -CH₂-O- |

| 2.10 | Singlet | 3H | -C(O)CH₃ |

| 1.25 | Triplet | 3H | -CH₂CH₃ |

Note: This table presents hypothetical data for illustrative purposes only, assuming this compound contains these structural features.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. youtube.comlibretexts.orgsydney.edu.au In organic chemistry, electron ionization (EI) is a common method, where molecules are bombarded with electrons, causing ionization and often fragmentation. sydney.edu.aulibretexts.orgsavemyexams.com

The molecular ion peak (M⁺•) in the mass spectrum corresponds to the intact molecule that has lost one electron, providing the molecular weight of the compound. youtube.comsydney.edu.auyoutube.com Fragmentation patterns, the series of peaks at lower m/z values, result from the breakdown of the molecular ion into smaller, charged fragments. youtube.comlibretexts.orglibretexts.org These fragmentation pathways are characteristic of specific functional groups and structural features, offering valuable insights into the molecule's connectivity. youtube.comlibretexts.orgfiveable.me

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Analysis of the fragmentation pattern could help confirm the presence of specific substructures by identifying characteristic fragment ions. youtube.comfiveable.me High-resolution mass spectrometry can provide very accurate mass measurements, allowing for the determination of the elemental composition. sydney.edu.au

Table 3: Hypothetical Mass Spectrometry Data for this compound (Partial)

| m/z Value | Relative Abundance (%) | Proposed Fragment (Hypothetical) |

| [M]⁺• | 45 | Molecular Ion |

| 105 | 100 | Base Peak (e.g., C₇H₅O⁺) |

| 77 | 60 | Phenyl fragment (C₆H₅⁺) |

| 43 | 30 | Acetyl fragment (C₂H₃O⁺) |

Note: This table presents hypothetical data for illustrative purposes only.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. utdallas.edulibretexts.orgstudymind.co.uk Different bonds and functional groups within a molecule vibrate at characteristic frequencies. utdallas.edustudymind.co.ukbellevuecollege.eduspecac.com When the frequency of the infrared radiation matches the vibrational frequency of a bond, energy is absorbed, resulting in a peak in the IR spectrum. utdallas.edubellevuecollege.eduspecac.com

The IR spectrum of this compound would exhibit absorption bands corresponding to its specific functional groups, such as carbonyl (C=O), hydroxyl (O-H), amine (N-H), or aromatic C-H stretches. utdallas.edulibretexts.orgstudymind.co.ukyoutube.comdummies.com The position, intensity, and shape of these peaks provide qualitative information about the functional groups present. utdallas.eduspecac.com The "fingerprint region" of the IR spectrum (typically below 1500 cm⁻¹) is unique to each compound and can be used for identification by comparison with reference spectra. utdallas.eduspecac.com

Table 4: Hypothetical Characteristic IR Absorptions for this compound (Partial)

| Wavenumber (cm⁻¹) | Intensity | Proposed Functional Group (Hypothetical) |

| 1680 | Strong | C=O (Ketone or Aldehyde) |

| 3050 | Medium | Aromatic C-H |

| 2950 | Medium | Aliphatic C-H |

| 1200 | Strong | C-O |

Note: This table presents hypothetical data for illustrative purposes only.

Chromatographic Separation Techniques (e.g., Thin-Layer Chromatography)

Chromatographic techniques are essential for separating and purifying compounds in a mixture and for monitoring the progress of chemical reactions. libretexts.orgumass.edukhanacademy.org Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in organic synthesis. libretexts.orgumass.edulibretexts.org

TLC separates compounds based on their differential affinities for a stationary phase (usually silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or mixture of solvents). libretexts.orgkhanacademy.orgsavemyexams.com Compounds that are more polar interact more strongly with the polar stationary phase and move slower, resulting in lower Rf values. khanacademy.orgsavemyexams.com Less polar compounds move faster with the mobile phase, exhibiting higher Rf values. khanacademy.org

TLC is invaluable for monitoring the progress of a reaction by tracking the disappearance of starting material and the appearance of product spots. libretexts.orgumass.edulibretexts.orgrochester.edu By spotting samples of the starting material, the reaction mixture, and potentially a co-spot (mixture of starting material and reaction mixture) on the same plate, chemists can quickly assess the reaction's completion and the number of components in the mixture. libretexts.orgrochester.edu Visualization is typically done using UV light or staining agents. libretexts.orgumass.edu

For the synthesis of this compound or its analogues, TLC would be used at various stages to:

Determine the optimal solvent system for separation. libretexts.orgrochester.edumsu.edu

Monitor the progress of each reaction step. libretexts.orglibretexts.orgrochester.edu

Assess the purity of the synthesized compound after purification. libretexts.orgumass.edulibretexts.org

Based on a comprehensive review of available scientific and chemical databases, there is no information on a compound named "this compound." It is possible that this is a proprietary name not yet in the public domain, a highly experimental compound with limited published data, or a potential misspelling of a different chemical entity.

Therefore, it is not possible to generate an article on the biological activity and mechanistic studies of "this compound" as no research findings or data on this specific compound could be located.

Biological Activity and Mechanistic Studies of Aronixil

Antimicrobial Activity Profile

Curcumin (B1669340), a primary bioactive component isolated from the rhizome of Curcuma longa (turmeric), has demonstrated a broad spectrum of antimicrobial activities. Its efficacy against various pathogenic microorganisms, including bacteria, fungi, and mycobacteria, has been thoroughly investigated through numerous in vitro studies.

Curcumin exhibits significant antibacterial effects against a wide range of pathogenic bacteria, encompassing both Gram-positive and Gram-negative species. The mechanism of its antibacterial action is multifaceted, involving the disruption of bacterial cell membranes, inhibition of cell division by interfering with the FtsZ protein, and downregulation of bacterial gene expression.

Studies have consistently reported its ability to inhibit the growth of bacteria such as Staphylococcus aureus, Streptococcus spp., Helicobacter pylori, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) is a key metric used to quantify this efficacy, representing the lowest concentration of the compound that prevents visible bacterial growth. The MIC values for curcumin can vary depending on the bacterial strain and the specific testing methodology employed. For instance, against various strains of Staphylococcus aureus, MICs have been reported to range from 12.5 to 100 µg/mL. Furthermore, research has shown that curcumin can act synergistically with conventional antibiotics, enhancing their effectiveness against drug-resistant bacterial strains.

Table 1: In Vitro Antibacterial Activity of Curcumin (MIC)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 - 100 µg/mL |

| Streptococcus mutans | 25 - 50 µg/mL |

| Helicobacter pylori | 5 - 50 µg/mL |

| Pseudomonas aeruginosa | 100 - 250 µg/mL |

| Escherichia coli | >100 µg/mL |

The antifungal properties of curcumin have been well-documented against a variety of human and plant fungal pathogens. Its primary mode of action involves disrupting the fungal cell membrane by binding to ergosterol, leading to increased membrane permeability and cell death. Additionally, curcumin induces oxidative stress within fungal cells by generating reactive oxygen species (ROS), which damages cellular components.

Prominent studies have demonstrated curcumin's efficacy against clinically relevant yeasts and molds. It has shown potent activity against various Candida species, including the often drug-resistant Candida albicans, with MIC values frequently reported in the range of 20 to 200 µg/mL. It is also effective against dermatophytes, such as Trichophyton rubrum, and other pathogenic molds like Aspergillus species.

Table 2: In Vitro Antifungal Activity of Curcumin (MIC)

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 20 - 200 µg/mL |

| Cryptococcus neoformans | 16 - 64 µg/mL |

| Aspergillus flavus | 40 - 100 µg/mL |

| Trichophyton rubrum | 10 - 40 µg/mL |

Curcumin has emerged as a subject of interest in the search for new anti-mycobacterial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. Research indicates that curcumin can inhibit the growth of this slow-growing pathogen. The proposed mechanisms include the inhibition of key mycobacterial enzymes and the disruption of cell wall integrity.

In vitro studies have shown that curcumin can inhibit the proliferation of M. tuberculosis at concentrations that are generally non-toxic to mammalian cells, with reported MIC values typically ranging from 10 to 40 µg/mL. Furthermore, investigations have explored its potential to modulate the host immune response to mycobacterial infection, suggesting a dual role in both directly targeting the bacteria and enhancing host defense mechanisms.

Anti-inflammatory Response Investigations

Curcumin is perhaps most renowned for its potent anti-inflammatory properties, which have been extensively validated in both in vitro and in vivo models. Its mechanism of action is centered on its ability to modulate multiple signaling pathways and inhibit the production and activity of pro-inflammatory mediators.

In vitro studies provide a foundational understanding of curcumin's anti-inflammatory effects at a molecular level. A common model involves using immune cells, such as macrophages, stimulated with inflammatory agents like lipopolysaccharide (LPS). In these models, curcumin has been shown to significantly inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).

The primary molecular target for this activity is the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response. Curcumin prevents the activation of NF-κB, thereby blocking the transcription of numerous genes involved in inflammation. It also inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes responsible for producing inflammatory prostaglandins (B1171923) and leukotrienes.

The carrageenan-induced paw edema model in rodents is a classic and widely used pre-clinical assay to evaluate the acute anti-inflammatory activity of test compounds. In this model, the injection of carrageenan into the paw induces a localized, acute inflammatory response characterized by swelling (edema).

Numerous studies have demonstrated that pre-treatment with curcumin significantly reduces the extent of paw edema in a dose-dependent manner. For instance, administration of curcumin prior to the carrageenan challenge has been shown to result in a substantial inhibition of edema formation, with reported inhibition percentages often exceeding 50% at higher doses. This in vivo effect corroborates the in vitro findings, confirming curcumin's ability to suppress acute inflammation by inhibiting the release of inflammatory mediators like histamine, serotonin, and prostaglandins at the site of injury.

Table 3: Pre-clinical Anti-inflammatory Activity of Curcumin

| Model | Key Findings |

|---|---|

| Carrageenan-Induced Paw Edema (Rat/Mouse) | Significant, dose-dependent reduction in paw volume/swelling. |

| Lipopolysaccharide (LPS)-Induced Inflammation | Reduction in circulating levels of pro-inflammatory cytokines (TNF-α, IL-6). |

Potential Anticancer Properties

The pyrimidine (B1678525) scaffold is a core structure in many compounds with significant biological activity, including several established anticancer drugs. rdd.edu.iqjrasb.com This has spurred extensive research into novel pyrimidine derivatives as potential therapeutic agents for various malignancies.

Although direct cytotoxicity data for Aronixil against cancer cell lines is not available in the reviewed literature, numerous studies have demonstrated the potent cytotoxic effects of other novel pyrimidine derivatives. These studies underscore the potential of the pyrimidine nucleus as a pharmacophore for anticancer drug development.

Research has shown that newly synthesized pyrimidine derivatives can exhibit significant inhibitory activity against a range of human cancer cell lines. nih.govresearchgate.net For instance, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown potent anti-tumor activity against human liver (HepG2), breast (MCF-7), and colon (HCT-116) carcinoma cell lines. sciensage.info Similarly, other studies have reported the cytotoxic effects of pyrimidine derivatives on hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with the toxic effect being statistically significant. rdd.edu.iq

The scope of this cytotoxic activity is broad, with different derivatives showing efficacy against various cancer types. For example, some 2,4,5-substituted pyrimidine derivatives have demonstrated potent inhibition of human hepatocellular carcinoma BEL-74502 cell proliferation, with IC50 values below 0.10 µM. sciensage.info Other research has documented the activity of pyrimidine derivatives against lung cancer (A549), cervical cancer (HeLa), and prostate cancer (DU-145) cell lines. nih.govsciensage.info

The following interactive table summarizes the cytotoxic activity of various pyrimidine derivatives against different cancer cell lines, as reported in the scientific literature.

| Derivative Class | Cancer Cell Line | Activity Metric (e.g., IC50) | Reference |

| Pyrazolo[1,5-a]pyrimidines | Liver (HepG2) | IC50 = 8.66 µg/ml | sciensage.info |

| Pyrazolo[1,5-a]pyrimidines | Liver (HepG2) | IC50 = 7.11 µg/ml | sciensage.info |

| Pyrazolo[1,5-a]pyrimidines | Breast (MCF-7) | IC50 = 7.29 µg/ml | sciensage.info |

| 2,4,5-substituted pyrimidines | Hepatocellular Carcinoma (BEL-74502) | < 0.10 µM | sciensage.info |

| Hydrazinopyrimidine derivatives | Colon Adenocarcinoma (LoVo) | Active | nih.govresearchgate.net |

| Hydrazinopyrimidine derivatives | Breast Cancer (MCF-7) | Active | nih.govresearchgate.net |

| Hydrazinopyrimidine derivatives | Lung Cancer (A549) | Active | nih.govresearchgate.net |

| Hydrazinopyrimidine derivatives | Cervical Cancer (HeLa) | Active | nih.govresearchgate.net |

| Pyrido[2,3-d]pyrimidine (B1209978) derivatives | Lung Cancer (A549) | Strong cytotoxicity at 100 µM | nih.govnih.govmdpi.com |

This table presents data for various pyrimidine derivatives and not for this compound specifically.

The structural motif of pyrimidine is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a framework that can be modified to bind to a variety of biological targets. sciensage.info This versatility makes pyrimidine and its derivatives highly valuable as precursors for the design and synthesis of novel anticancer agents. nih.govsciensage.infomdpi.com Many FDA-approved drugs contain a pyrimidine nucleus, highlighting its importance in drug development.

The rationale for using pyrimidines as a starting point for anticancer drugs is multifaceted. Their structural similarity to the nucleotide bases of DNA and RNA allows them to interfere with nucleic acid metabolism and function within cancer cells. sciensage.info Furthermore, the pyrimidine ring can be readily functionalized at multiple positions, allowing chemists to create large libraries of compounds with diverse biological activities. mdpi.com Research into structure-activity relationships (SAR) helps to guide these modifications. For example, it has been suggested that for some 2,4,5-substituted pyrimidines, the presence of an electron-donating group at the 2-position of the pyrimidine ring is a determinant for anticancer activity. sciensage.info

The development of pyrido[2,3-d]pyrimidines, which are analogs of quinazolines, is a case in point. These compounds have been extensively studied for their antitumor properties, which are often attributed to their ability to inhibit enzymes like dihydrofolate reductase. rsc.org The success of drugs like Piritrexim, which has a pyrido[2,3-d]pyrimidine structure, further validates the use of this scaffold as a precursor for new anticancer therapies. rsc.org

Modulation of Metabolic Pathways

As an antihyperlipidemic agent, this compound's primary activity is related to the modulation of lipid metabolism. However, there is a well-established interplay between lipid and glucose metabolism, and drugs targeting one pathway can often affect the other.

Direct research on how this compound or its close derivatives modulate glucose metabolism is not available. However, studies on other pyrimidine derivatives have shown effects on enzymes related to glucose metabolism. For instance, novel synthesized pyrimidine derivatives have been investigated for their inhibitory effects on α-glycosidase and aldose reductase, enzymes that play a role in carbohydrate metabolism and are implicated in diabetic complications. nih.govresearchgate.net Some of these derivatives exhibited Ki values in the range of 17.37 ± 1.11 to 253.88 ± 39.91 nM against α-glycosidase. researchgate.net

Furthermore, the broader class of antihyperlipidemic drugs, to which this compound belongs, has been shown to have varied effects on glucose metabolism and insulin (B600854) sensitivity. nih.gov For example, statins have been associated with an increased risk of new-onset diabetes, potentially by impairing pancreatic β-cell function and inducing insulin resistance. frontiersin.orgwikipedia.org Conversely, other lipid-lowering agents like fibrates may have beneficial effects on glucose metabolism. nih.gov The specific impact of an antihyperlipidemic drug on glucose control is dependent on its mechanism of action. nih.govfrontiersin.org Given the lack of specific data for this compound, its effect on glucose metabolism remains an area for future investigation.

This compound is identified as an antihyperlipidemic agent, indicating its role in lowering elevated levels of lipids (such as cholesterol and triglycerides) in the blood. clevelandclinic.org Antihyperlipidemic drugs are crucial in the management of dyslipidemia and the prevention of cardiovascular diseases. clevelandclinic.org

The mechanisms of action for antihyperlipidemic drugs are diverse. Statins, for example, inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis. wikipedia.org Fibrates are agonists of PPAR-α (peroxisome proliferator-activated receptor alpha), which leads to increased expression of genes involved in lipid metabolism. Other agents work by inhibiting the absorption of cholesterol from the intestine. clevelandclinic.org The specific mechanism of action for this compound is not detailed in the available literature.

Some studies on related compounds offer insights into potential activities. For example, research on the aromatase inhibitor anastrozole, which is used in breast cancer treatment, showed that it did not significantly affect lipid metabolism, including lipoprotein lipase (B570770) (LPL) activity. nih.gov In contrast, tamoxifen (B1202) was found to increase serum triglyceride levels and decrease LPL activity. nih.gov This highlights how different hormonal agents can have varied effects on lipid profiles. While not directly related to this compound, these findings illustrate the complex interactions between different pharmacological agents and lipid metabolism.

Enzyme and Receptor Target Identification and Inhibition

Specific enzyme or receptor targets for this compound have not been identified in the reviewed literature. However, the pyrimidine scaffold is known to interact with a wide array of enzymes, and research into various pyrimidine derivatives has identified several potential targets.

Studies have shown that novel pyrimidine derivatives can act as inhibitors of several metabolic enzymes. nih.govresearchgate.net These include carbonic anhydrase isoenzymes I and II (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.govresearchgate.net For instance, certain pyrimidine derivatives have shown Ki values in the nanomolar range against these enzymes, indicating potent inhibition. researchgate.net One study found that a series of new pyrimidine derivatives were effective inhibitors of glutathione (B108866) reductase (GR), an important target in cancer therapy. juniperpublishers.com The most effective compound in this series, 4-amino-2,6-dichloropyrimidine, had a KI value of 0.979±0.23 μM. juniperpublishers.com

In the context of anticancer activity, pyrimidine derivatives have been designed to target various kinases, which are crucial enzymes in cell signaling and proliferation. rsc.org For example, pyrido[2,3-d]pyrimidine derivatives have been investigated as inhibitors of tyrosine kinases (TKs), PI3K, and CDK4/6. rsc.org The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems contributes to its ability to bind to the active sites of these enzymes. nih.gov

The following table summarizes the inhibitory activity of various pyrimidine derivatives against different enzymes, as reported in the scientific literature.

| Derivative Class | Enzyme Target | Inhibition Metric (e.g., Ki, IC50) | Reference |

| Thiazolo/Thiadiazolo Pyrimidines | Carbonic Anhydrase I (hCA I) | Ki: 39.16 ± 7.70–144.62 ± 26.98 nM | researchgate.net |

| Thiazolo/Thiadiazolo Pyrimidines | Carbonic Anhydrase II (hCA II) | Ki: 18.21 ± 3.66–136.35 ± 21.48 nM | researchgate.net |

| Thiazolo/Thiadiazolo Pyrimidines | Acetylcholinesterase (AChE) | Ki: 33.15 ± 4.85–52.98 ± 19.86 nM | researchgate.net |

| Thiazolo/Thiadiazolo Pyrimidines | Butyrylcholinesterase (BChE) | Ki: 31.96 ± 8.24–69.57 ± 21.27 nM | researchgate.net |

| Thiazolo/Thiadiazolo Pyrimidines | α-Glycosidase | Ki: 17.37 ± 1.11–253.88 ± 39.91 nM | researchgate.net |

| Thiazolo/Thiadiazolo Pyrimidines | Aldose Reductase (AR) | Ki: 648.82 ± 53.74–1902.58 ± 98.90 nM | researchgate.net |

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | Ki: 0.979±0.23 μM | juniperpublishers.com |

| Pyrido[2,3-d]pyrimidines | Tyrosine Kinases (TKs) | Active inhibitors | rsc.org |

| Pyrido[2,3-d]pyrimidines | PI3K | Active inhibitors | rsc.org |

| Pyrido[2,3-d]pyrimidines | CDK4/6 | Active inhibitors | rsc.org |

This table presents data for various pyrimidine derivatives and not for this compound specifically.

Inhibition of Protein Kinases by Aminopyrimidine Derivatives

The chemical scaffold of this compound places it within the family of aminopyrimidine derivatives. nih.gov This class of compounds is well-regarded in medicinal chemistry for its ability to interact with and inhibit the function of protein kinases. uniroma1.itresearchgate.net Protein kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer. uniroma1.it The pyrimidine core is considered a "privileged scaffold" because of its structural similarity to the purine (B94841) base of ATP, the energy currency that protein kinases utilize. uniroma1.it This similarity allows aminopyrimidine derivatives to act as competitive inhibitors at the ATP-binding site of these enzymes. nih.gov

Research into aminopyrimidine derivatives has revealed their potent inhibitory activity against a range of protein kinases. Many of these derivatives have demonstrated low nanomolar efficacy in in-vitro inhibition assays against kinases such as Epidermal Growth Factor Receptor (EGFR), c-KIT, Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Akt, and Aurora Kinase A (AURKA). uniroma1.it The activation of the PI3K/Akt/mTOR kinase pathway, which is associated with human cancers, can be targeted by dual p70S6K/Akt inhibitors, a role that certain 4-aminopyrimidine (B60600) analogs have been shown to fill. nih.gov

The development of these derivatives has led to promising drug candidates. For instance, some have shown dose-dependent efficacy in preclinical models of breast cancer. nih.gov The table below summarizes the inhibitory activities of various aminopyrimidine derivatives against several protein kinases, illustrating the potential of this chemical class.

| Derivative Class | Target Kinase | IC50 (µM) | Reference |

| 4-Aminopyrimidine analog | p70S6K | Single-digit nanomolar | nih.gov |

| 4-Aminopyrimidine analog | Akt | Single-digit nanomolar | nih.gov |

| Pyrimidine derivative | AURKA | 0.0008 - 0.014 | nih.gov |

| Pyrimidine derivative | AURKB | 0.00037 - 0.004 | nih.gov |

| Pyrimidine derivative | PLK | 0.00083 - 0.0009 | nih.gov |

This table presents a summary of inhibitory concentrations (IC50) for various aminopyrimidine derivatives against different protein kinases as found in the cited literature.

Exploration of Other Relevant Biological Targets

Beyond the established role of the aminopyrimidine scaffold in protein kinase inhibition, the specific development trajectory of this compound points towards other significant biological applications. It was initially developed as an anti-atherosclerotic and antilipidemic agent. ncats.io This indicates that its mechanism of action may involve pathways related to lipid metabolism and the pathological processes of atherosclerosis.

The exploration of such targets is a distinct area of research from the kinase inhibition profile of its core chemical structure. The biological activity in this context could be mediated by interactions with enzymes, receptors, or other proteins involved in cholesterol transport, lipid synthesis, or inflammatory processes within the arterial wall, which are central to the development of atherosclerosis. Further investigation into these specific molecular interactions is necessary to fully elucidate the complete biological activity profile of this compound.

Computational and Theoretical Approaches in Aronixil Research

Structure-Activity Relationship (SAR) Derivations and Analysis

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how modifications to a compound's chemical structure influence its biological activity. For pyrimidine (B1678525) derivatives, including Aronixil, SAR analysis helps to identify key structural features responsible for their observed effects, such as antihyperlipidemic activity tandfonline.comsemanticscholar.orgsci-hub.rukuvempu.ac.inresearchgate.netresearchgate.netbenchchem.com. By synthesizing and testing a series of analogs with systematic structural variations, researchers can correlate specific substituents, functional groups, or structural arrangements with changes in potency, selectivity, or efficacy. Computational SAR methods, such as QSAR (Quantitative Structure-Activity Relationship), utilize mathematical models to establish quantitative relationships between molecular descriptors (representing structural and physicochemical properties) and biological activity. These models can predict the activity of new, untested compounds and guide the design of derivatives with improved properties researchgate.net. The strength of pyrimidine scaffolds for the development of efficacious drugs is often revealed through SAR studies tandfonline.com.

Molecular Docking and Virtual Screening Methodologies for Ligand-Receptor Interactions

Molecular docking and virtual screening are widely used computational techniques to predict the binding affinity and interaction modes of small molecules (ligands) with biological targets, such as proteins researchgate.netresearchgate.net. In the context of pyrimidine derivatives like this compound, these methods are employed to understand how these compounds might interact with enzymes or receptors involved in lipid metabolism or other relevant biological pathways researchgate.netresearchgate.netresearchgate.net. Molecular docking simulations predict the preferred orientation (pose) and binding energy of a ligand within the active site of a target protein researchgate.net. This provides insights into the key amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the complex. Virtual screening involves docking large libraries of compounds to a target site to identify potential binders, significantly accelerating the drug discovery process researchgate.net. Studies on pyrimidine derivatives have utilized molecular docking to rationalize the effect of substituents on selectivity for specific receptor subtypes researchgate.net. Computational analysis of molecular targets and ligands shows the interactions, affinity, and best conformation of binding at the protein site researchgate.net.

Ab Initio and Quantum Chemical Calculations for Molecular Properties

Ab initio and other quantum chemical calculations provide detailed information about the electronic structure, geometry, and properties of molecules based on the principles of quantum mechanics researchgate.net. These methods can be used to calculate properties such as molecular orbitals, charge distribution, dipole moments, and vibrational frequencies, which are relevant for understanding a compound's reactivity and interactions researchgate.net. For pyrimidine derivatives, quantum chemical calculations, often at the Density Functional Theory (DFT) level, can support and explain experimental data related to structure and conformation mdpi-res.comresearchgate.net. These calculations contribute to a deeper understanding of the intrinsic properties of the pyrimidine ring and its substituents at the atomic and molecular levels researchgate.net.

Predictive Modeling for Biological Activities and Compound Optimization

Predictive modeling encompasses various computational approaches aimed at forecasting the biological activities of compounds and guiding their optimization. This includes building models based on experimental data to predict properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as efficacy researchgate.net. For pyrimidine derivatives, predictive models, often developed using machine learning techniques, can evaluate the potential of new compounds before synthesis and testing researchgate.netresearchgate.net. These models can help prioritize compounds with a higher likelihood of success, optimize structural features for desired activity and reduced off-target effects, and explore chemical space more efficiently researchgate.net. The robustness of computational models is evaluated by designing new derivatives and comparing predicted and experimental activities, showing excellent agreement in some cases for pyrimidine-based compounds researchgate.net.

Development of Computational Frameworks for Compound Evaluation

The increasing complexity and volume of data in chemical and biological research have led to the development of integrated computational frameworks for compound evaluation researchgate.net. These frameworks combine various computational tools and databases to enable systematic analysis, screening, and prioritization of compounds like this compound and other pyrimidine derivatives researchgate.net. They can integrate SAR analysis, molecular docking results, quantum chemical calculations, and predictive modeling outputs to provide a comprehensive assessment of a compound's potential researchgate.net. Such frameworks are valuable for drug repurposing studies and the rapid identification of potential drug candidates by analyzing large datasets and comparing molecular signatures researchgate.net.

Future Research Directions and Unexplored Avenues for Aronixil

Design and Synthesis of Novel Aronixil Derivatives with Enhanced Properties

The core structure of this compound, N-(4-Chloro-6-(2,3-xylidino)-2-pyrimidinyl)glycine, offers a versatile scaffold for the design and synthesis of novel derivatives with potentially enhanced biological activities. medkoo.com The synthesis of new derivatives is a proven strategy for improving the therapeutic properties of existing compounds. nih.govuobasrah.edu.iq For instance, modifications to the pyrimidine (B1678525) ring, a core component of this compound, have been shown to yield compounds with a range of biological activities, including anticancer and antihyperlipidemic properties. derpharmachemica.com

Future research could focus on creating a library of this compound analogs by introducing different functional groups at various positions on the parent molecule. This could involve altering the substituents on the pyrimidine ring or modifying the glycine (B1666218) side chain. medkoo.comnih.gov The goal of such synthetic efforts would be to produce derivatives with improved potency, selectivity, and pharmacokinetic profiles.

In-depth Elucidation of Undiscovered Mechanistic Pathways for Biological Activities

While this compound was developed as an anti-atherosclerotic agent, the precise molecular mechanisms underlying its biological effects are not fully understood. ncats.io Future research should aim to unravel these mechanistic pathways to gain a deeper understanding of how this compound interacts with biological systems. This could involve a variety of experimental approaches, such as identifying the specific cellular targets of this compound and its derivatives.

Understanding the mechanism of action is crucial for the rational design of more effective drugs. drugbank.compediatriconcall.com For example, investigating how this compound affects lipid metabolism at a molecular level could provide insights into its anti-atherosclerotic properties. ncats.io Furthermore, exploring its effects on other cellular processes could reveal previously unknown therapeutic applications.

Development and Validation of Advanced Computational Models for Prediction and Design

Computational modeling and artificial intelligence are increasingly valuable tools in drug discovery and development. nih.gov These approaches can be used to predict the biological activities of novel compounds, optimize their structures, and understand their interactions with biological targets. nih.govnih.gov For this compound, the development of advanced computational models could accelerate the discovery of new derivatives with enhanced properties.

These models could be used to screen virtual libraries of this compound analogs, identifying the most promising candidates for synthesis and experimental testing. nih.gov Additionally, computational methods can help to elucidate the structure-activity relationships of this compound and its derivatives, providing valuable information for the design of more potent and selective compounds.

Exploration of Broader Research Applications in Chemical Biology

The unique chemical structure of this compound suggests that it may have applications beyond its initial intended use. ncats.iochemspider.com Chemical biology research could explore the use of this compound as a tool to probe various biological processes. For instance, its ability to interact with specific cellular targets could be harnessed to study their functions in health and disease.

The reactivity of this compound's functional groups could also be exploited for the development of chemical probes and other research tools. nih.gov By exploring these broader applications, the scientific community can gain a more comprehensive understanding of the potential of this compound as a versatile research tool.

Addressing Research Gaps and Overcoming Methodological Challenges in Compound Characterization

Despite the available information on this compound, there are still significant gaps in our knowledge of its chemical and biological properties. medkoo.comnih.gov Future research should focus on addressing these gaps through comprehensive characterization of the compound and its derivatives. This includes detailed studies of its physicochemical properties, metabolic stability, and potential off-target effects.

Overcoming methodological challenges in the synthesis, purification, and analysis of this compound and its analogs will be crucial for advancing research in this area. The development of robust and reliable analytical methods is essential for ensuring the quality and reproducibility of experimental data.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of Aronixil (C₁₄H₁₅ClN₄O₂)?

- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity (>98% threshold recommended) . For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with computational simulations (e.g., density functional theory) to resolve ambiguities in aromatic proton environments .

Q. How should researchers design experiments to evaluate this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using ICH Q1A guidelines. Prepare buffer solutions at pH 1.2 (gastric), 4.5 (lysosomal), and 7.4 (physiological). Store this compound samples at 25°C, 40°C, and 60°C for 0–12 weeks. Quantify degradation products via LC-MS and correlate with Arrhenius kinetics to predict shelf-life .

Q. What criteria should guide the selection of solvent systems for this compound solubility studies?

- Methodological Answer : Prioritize solvents with low toxicity (e.g., DMSO ≤1% v/v) and relevance to biological systems (e.g., PBS, ethanol-water mixtures). Use shake-flask or UV-spectrophotometric methods to determine partition coefficients (logP). Validate results with computational tools like COSMO-RS for predictive modeling .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action in in vitro vs. in vivo models be resolved?

- Methodological Answer : Apply triangulation:

- In vitro: Use CRISPR-edited cell lines to isolate target pathways (e.g., kinase inhibition assays).

- In vivo: Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for metabolic interconversion (e.g., active metabolites).

- Contradiction Analysis: Compare interspecies metabolic profiles (e.g., cytochrome P450 isoforms) and adjust for protein-binding differences .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/LC₅₀ values. Apply Akaike information criterion (AIC) to compare sigmoidal vs. biphasic models. For small-sample studies, employ Bayesian hierarchical models to reduce Type I/II errors .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological assays?

- Methodological Answer :

- Synthesis: Optimize reaction conditions (e.g., solvent purity, catalyst aging) using design-of-experiments (DoE) approaches.

- QC: Implement real-time process analytical technology (PAT) like inline FTIR to monitor intermediates.

- Documentation: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw spectral and chromatographic data .

Data Interpretation & Ethical Considerations

Q. What ethical protocols are critical when extrapolating this compound’s in vitro efficacy to preclinical models?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.